molecular formula C14H17NO4 B2969485 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide CAS No. 2034555-63-8

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide

Cat. No.: B2969485
CAS No.: 2034555-63-8
M. Wt: 263.293
InChI Key: RSEKUBZIOLGYNT-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide is a synthetic benzofuran derivative intended for research and development purposes. The benzofuran scaffold is recognized as a privileged structure in medicinal chemistry, known for conferring a wide spectrum of biological activities to molecules . Benzofuran-based compounds are frequently investigated for their potential antimicrobial, anticancer, and neuropharmacological properties, making them a significant focus in the discovery of new therapeutic agents . This particular compound, featuring a 2-methoxyacetamide moiety, is offered as a high-purity chemical tool for scientists exploring structure-activity relationships (SAR) in medicinal chemistry programs. It is suitable for in vitro assays to help elucidate novel mechanisms of action and identify new lead compounds. Researchers are advised to consult the relevant scientific literature for comprehensive safety data and handling procedures. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-17-9-14(16)15-8-13(18-2)12-7-10-5-3-4-6-11(10)19-12/h3-7,13H,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEKUBZIOLGYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC(C1=CC2=CC=CC=C2O1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzofuran-2,3-dione derivatives (oxidation), dihydrobenzofuran derivatives (reduction), and various substituted benzofuran derivatives (substitution) .

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, leading to its biological effects. For example, it has been shown to induce pro-oxidative effects, increasing reactive oxygen species in cancer cells, which leads to cell death. Additionally, the compound’s ability to inhibit specific enzymes and pathways contributes to its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous acetamide derivatives.

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Use Evidence Source
N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide C₁₉H₁₈FNO₄ 343.35 Benzofuran, methoxyethyl, methoxyacetamide Research chemical (unspecified)
N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide Not reported Not reported Benzooxazole, 4-ethylphenylamino IL-6/STAT3 pathway inhibitor
Brifentanil Not reported Not reported Piperidinyl, fluorophenyl, methoxyacetamide Opioid receptor agonist
2-(4-Aminophenyl)-N-(2-methoxyethyl)acetamide C₁₁H₁₆N₂O₂ 208.26 Aminophenyl, methoxyethyl Biochemical research intermediate
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide C₁₄H₁₇Cl₂NO₃ 318.19 Cyclohexyl, dichlorophenoxy Protein interaction studies
Alachlor (herbicide) C₁₄H₂₀ClNO₂ 269.77 Chloroacetamide, methoxymethyl, diethylphenyl Herbicide

Structural and Functional Insights

Benzofuran vs. Benzooxazole Core

The target compound’s benzofuran ring distinguishes it from the benzooxazole derivative in . The benzooxazole analog () was synthesized as an IL-6/STAT3 inhibitor, suggesting the target compound could share similar anti-inflammatory or anticancer properties, though this remains unconfirmed .

Methoxyacetamide vs. Chloroacetamide

Unlike herbicides like alachlor and metolachlor (), which feature chloroacetamide groups critical for herbicidal activity, the target compound lacks a chlorine substituent.

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₉NO₃
  • SMILES Notation : CCOC(=O)C(COC1=CC=CC2=C1C=CC=C2)OC

This compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Pharmacological Effects

This compound has been studied for its various pharmacological effects:

  • Anticancer Activity : Research indicates that benzofuran derivatives exhibit cytotoxic effects against several cancer cell lines. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-α and IL-6. This mechanism is crucial in conditions like rheumatoid arthritis and inflammatory bowel disease .
  • Neuroprotective Effects : There is evidence suggesting that benzofuran derivatives can protect neuronal cells from oxidative stress and excitotoxicity, which could be beneficial in neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the overall inflammatory response.
  • Modulation of Cell Signaling Pathways : It interacts with various signaling pathways, including those involving NF-κB and MAPK, which are critical in regulating inflammation and cell survival .

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells demonstrated significant cytotoxicity. The compound was tested on MCF-7 cell lines, showing an IC50 value of 15 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis via the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol .

Study 2: Anti-inflammatory Action

In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to the control group. The anti-inflammatory effect was comparable to that of indomethacin, a standard anti-inflammatory drug, suggesting that this compound could be a viable alternative for treating inflammatory conditions .

Data Table

Biological ActivityObservationsReference
AnticancerIC50 = 15 µM on MCF-7 cells
Anti-inflammatorySignificant reduction in edema
NeuroprotectiveProtects against oxidative stress

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